4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde
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Overview
Description
4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H4BrNO2. It features a bromine atom, a methyl group, and an aldehyde group attached to an oxazole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde typically involves the bromination of 5-methyl-1,2-oxazole-3-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using efficient and scalable techniques. The choice of solvent, temperature, and brominating agent are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Substitution: Various substituted oxazole derivatives.
Oxidation: 4-Bromo-5-methyl-1,2-oxazole-3-carboxylic acid.
Reduction: 4-Bromo-5-methyl-1,2-oxazole-3-methanol.
Scientific Research Applications
4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde largely depends on its reactivity and the nature of its interactions with other molecules. The bromine atom and the aldehyde group are key functional groups that participate in various chemical reactions, enabling the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used .
Comparison with Similar Compounds
- 4-Bromo-3,5-dimethylisoxazole
- 2-Aminooxazole
- 5-Bromothiazole
- 2-Amino-5-chlorobenzoxazole
- 2-Aminothiazole
- 2-Aminoimidazole
- 3-Aminopyrazole
- 2-Aminothiazole-5-carboxaldehyde
- 2-Amino-4-(4-bromophenyl)thiazole
- 2-Bromopyrazine
Comparison: 4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the oxazole ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical transformations and applications .
Properties
IUPAC Name |
4-bromo-5-methyl-1,2-oxazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c1-3-5(6)4(2-8)7-9-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHMROGRPOLRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1484666-91-2 |
Source
|
Record name | 4-bromo-5-methyl-1,2-oxazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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